

# Arfolitixorin: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism

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## Compound of Interest

Compound Name: Arfolitixorin

Cat. No.: B1665758

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## An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: **Arfolitixorin**, a potent biomodulator of 5-fluorouracil (5-FU) chemotherapy, represents a significant advancement in the landscape of colorectal cancer treatment. As the active metabolite of leucovorin, **arfolitixorin** ([6R]-5,10-methylenetetrahydrofolate or [6R]-MTHF) offers a distinct advantage by circumventing the need for enzymatic activation, a process that can be variable among patients.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the therapeutic mechanism of **arfolitixorin**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**Arfolitixorin** is a folate analog with a complex chemical structure essential to its biological activity. Its systematic IUPAC name is (2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid.<sup>[3]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **arfolitixorin** is presented in the table below, providing a quantitative basis for its handling and formulation.

Property	Value	Reference(s)
Chemical Formula	C <sub>20</sub> H <sub>23</sub> N <sub>7</sub> O <sub>6</sub>	[1]
Molecular Weight	457.44 g/mol	[1]
CAS Number	31690-11-6	
Appearance	Solid	
Solubility	Soluble in DMSO	[1]
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[1]

## Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following chemical identifiers are provided.

Identifier	Value	Reference(s)
IUPAC Name	(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid	[3]
SMILES	<chem>C1=CC(=CC=C1C(=O)N--INVALID-LINK--C(=O)O)N2C[C@H]3CN=C(N=C3C2=O)N</chem>	
InChI	InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27(9-22-16)12-8-26(17(30)11-3-1-10(2-4-11)23-13(19(32)33)5-6-14(28)29)7-12/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1	

## Pharmacological Properties

The primary pharmacological role of **arfolitixorin** is to enhance the cytotoxic effects of 5-fluorouracil (5-FU), a cornerstone of many chemotherapy regimens.[2][4]

## Mechanism of Action

**Arfolitixorin**'s mechanism of action is centered on its interaction with thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5][6] The key steps are as follows:

- 5-FU Conversion: In the cell, 5-FU is anabolized to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[5]

- Ternary Complex Formation: **Arfolitixorin** ([6R]-MTHF) acts as a cofactor, stabilizing the binding of FdUMP to thymidylate synthase. This forms a stable ternary complex.[4][5]
- Inhibition of DNA Synthesis: The formation of this stable complex inhibits the normal catalytic function of TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP. [4] This leads to a depletion of thymidine triphosphate (TTP), a necessary component of DNA, thereby inhibiting DNA synthesis and repair, ultimately leading to cell death in rapidly proliferating cancer cells.[4][5]

A significant advantage of **arfolitixorin** is that it is the direct, active form of folate required for this process. This bypasses the need for in vivo enzymatic conversion from precursor folates like leucovorin, a process that can be inefficient in some patients.[1][2]

## Pharmacokinetics

Clinical studies have provided insights into the pharmacokinetic profile of **arfolitixorin**.

Parameter	Description	Reference(s)
Administration	Intravenous (IV) infusion.[2]	
Time to Peak (tmax)	The average tmax was 10 minutes following intravenous administration.[7][8]	
Dose Linearity	The area under the plasma concentration-time curve (AUC) from time 0 to 1 hour increased linearly with doses ranging from 30 to 240 mg/m <sup>2</sup> . [7][8]	
Accumulation	No accumulation of [6R]-MTHF was observed after repeated administrations.[7][8]	
Metabolism	Arfolitixorin is metabolized to methyl-tetrahydrofolate (methyl-THF) and tetrahydrofolate (THF).[5]	

## Experimental Protocols

Detailed experimental protocols for **arfolitixorin** are often proprietary or specific to the conducting research institution. However, this section outlines the general methodologies for key experiments relevant to the characterization and evaluation of **arfolitixorin**.

### Thymidylate Synthase (TS) Inhibition Assay

This assay is fundamental to understanding the mechanism of action of **arfolitixorin** in potentiating 5-FU.

Principle: The inhibition of thymidylate synthase by the FdUMP-**arfolitixorin** complex is measured by quantifying the reduction in the conversion of dUMP to dTMP. This can be achieved through various methods, including spectrophotometric assays that monitor the

oxidation of the folate cofactor or radioassays that measure the release of tritium from a radiolabeled dUMP substrate.

Generalized Protocol (Spectrophotometric):

- **Reaction Mixture Preparation:** A reaction buffer is prepared containing Tris-HCl, dithiothreitol (DTT), EDTA, and the source of thymidylate synthase (purified enzyme or cell lysate).
- **Incubation with Inhibitors:** The enzyme is pre-incubated with FdUMP and varying concentrations of **arfolitixorin**.
- **Reaction Initiation:** The reaction is initiated by the addition of the substrate dUMP.
- **Spectrophotometric Monitoring:** The increase in absorbance at 340 nm, corresponding to the oxidation of the tetrahydrofolate cofactor to dihydrofolate, is monitored over time.
- **Data Analysis:** The rate of the reaction is calculated from the change in absorbance, and the inhibitory activity of the FdUMP-**arfolitixorin** combination is determined.

## Cell Viability (IC50) Assay

This assay determines the concentration of a drug required to inhibit the growth of a cell population by 50%.

**Principle:** Cancer cell lines are treated with a range of concentrations of 5-FU in the presence of a fixed concentration of **arfolitixorin**. Cell viability is then assessed using a colorimetric assay such as the MTT assay.

Generalized Protocol (MTT Assay):

- **Cell Seeding:** Adherent cancer cells are seeded in 96-well plates and allowed to attach overnight.
- **Drug Treatment:** Cells are treated with serial dilutions of 5-FU, with and without a fixed concentration of **arfolitixorin**. Control wells with untreated cells and vehicle controls are included.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours).

- **MTT Addition:** MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[\[9\]](#)

## Clinical Trial Protocols

**Arfolitixorin** has been extensively studied in clinical trials. The following provides a high-level overview of two key studies.

AGENT Trial (NCT03750786):

- **Objective:** To compare the efficacy of **arfolitixorin** versus leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab in patients with advanced colorectal cancer.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Study Design:** A randomized, multicenter, open-label, parallel-group, Phase III study.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Patient Population:** Patients with previously untreated, non-resectable metastatic adenocarcinoma of the colon or rectum.[\[10\]](#)
- **Treatment Arms:**
  - **Arfolitixorin arm:** **Arfolitixorin** (120 mg/m<sup>2</sup> given as two intravenous bolus doses of 60 mg/m<sup>2</sup>) in combination with 5-FU, oxaliplatin, and bevacizumab.[\[11\]](#)
  - **Leucovorin arm:** Leucovorin (400 mg/m<sup>2</sup> as a single intravenous infusion) in combination with 5-FU, oxaliplatin, and bevacizumab.[\[11\]](#)
- **Primary Endpoint:** Overall Response Rate (ORR).[\[10\]](#)[\[11\]](#)

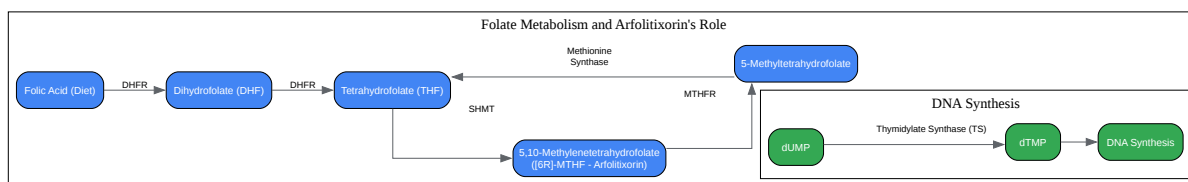
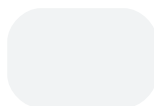
Phase I/II Study (NCT02244632):

- Objective: To characterize the tolerability and determine the recommended dose of **arfolitixorin** in combination with 5-FU-based chemotherapy.[5][7]
- Study Design: An open-label, non-randomized, multicenter, dose-escalation Phase I/IIa study.[5]
- Patient Population: Patients with metastatic colorectal cancer.[5][7]
- Treatment: Escalating doses of **arfolitixorin** (30, 60, 120, or 240 mg/m<sup>2</sup>) in combination with 5-FU, with or without oxaliplatin or irinotecan.[7][8]
- Endpoints: Safety, tolerability, and pharmacokinetic characteristics of **arfolitixorin**.[5]

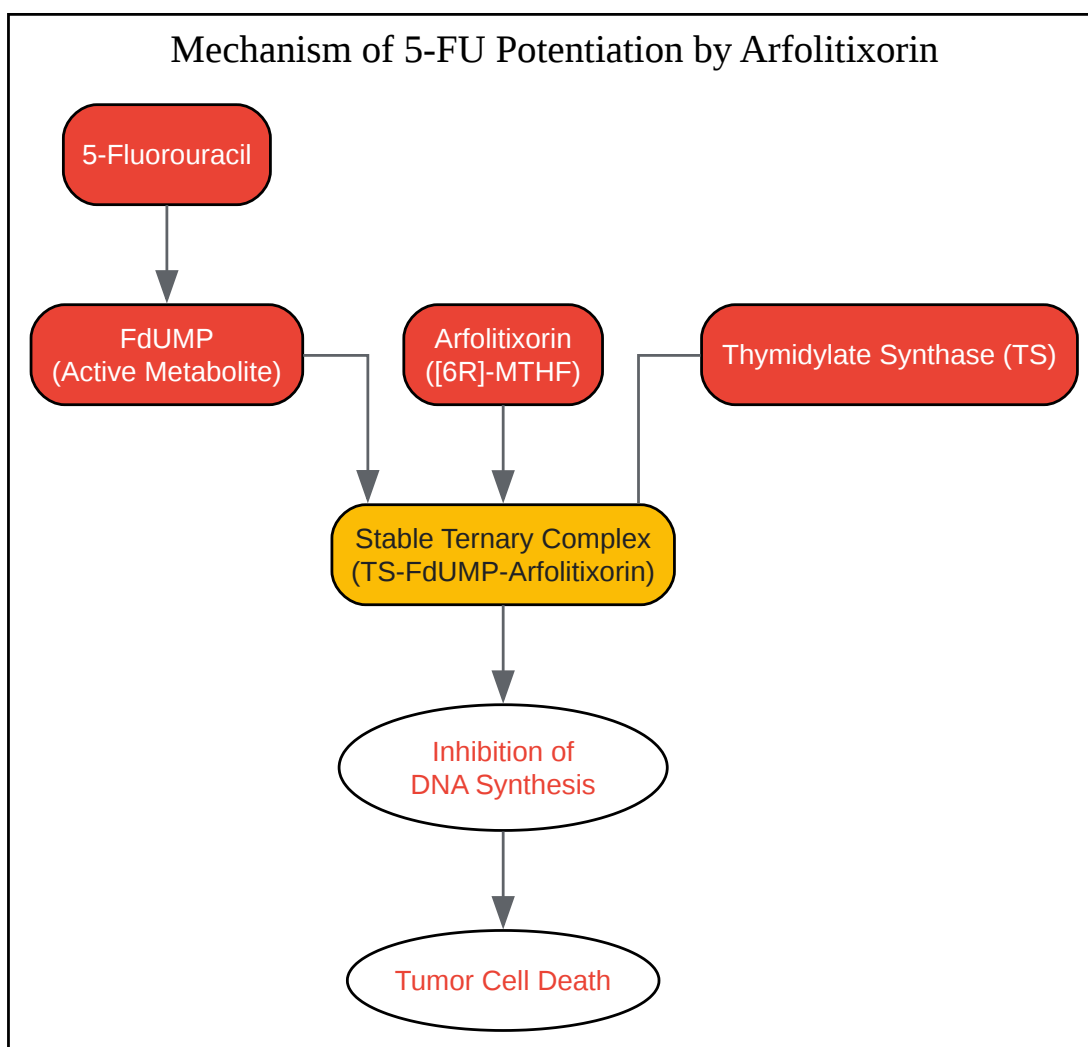
## Visualizations

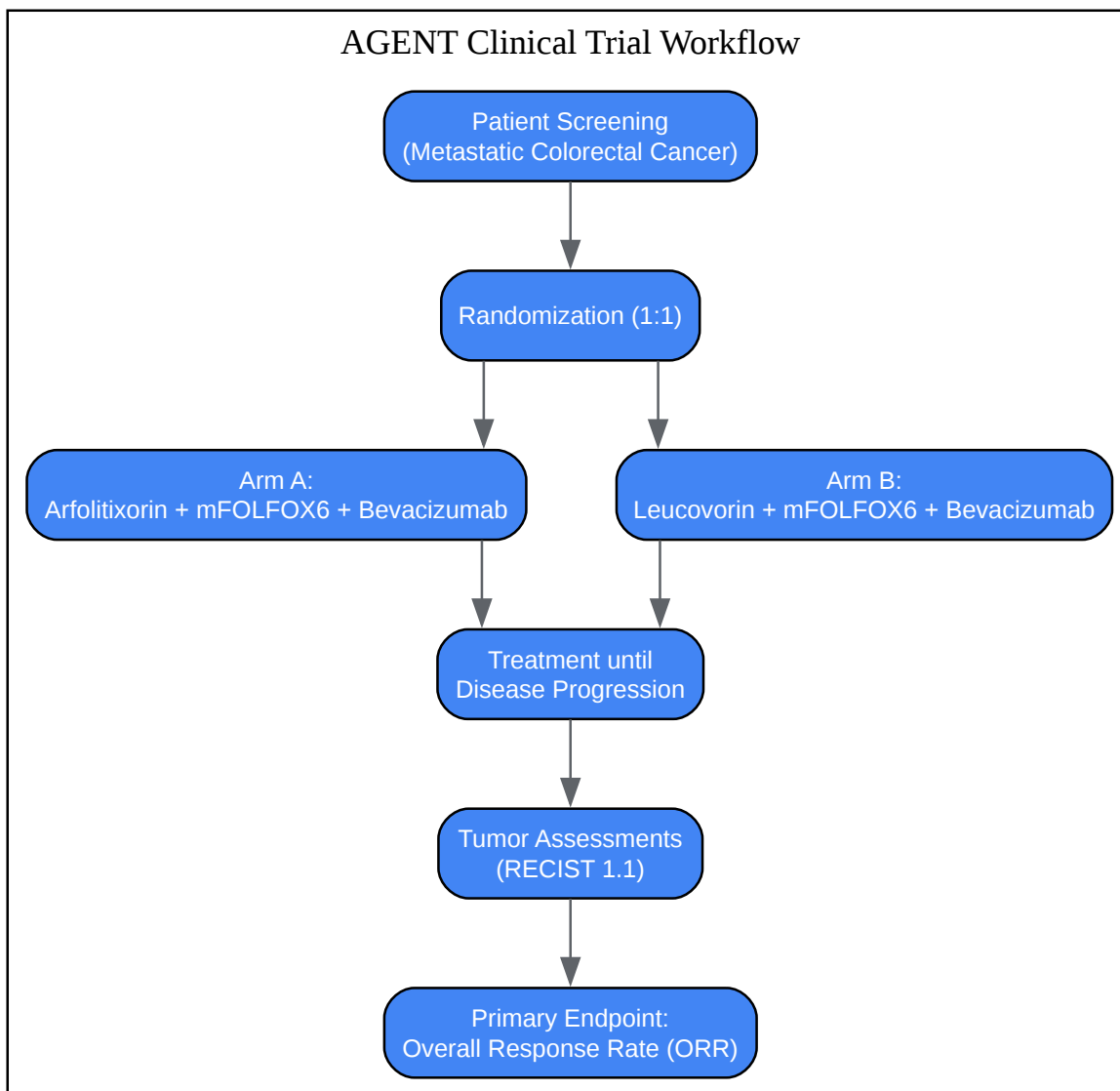
The following diagrams illustrate the key pathways and relationships discussed in this guide.

### Arfolitixorin Chemical Structure









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